molecular formula C13H8Br2FNO B1634904 N-(2,4-dibromophenyl)-2-fluorobenzamide

N-(2,4-dibromophenyl)-2-fluorobenzamide

Cat. No.: B1634904
M. Wt: 373.01 g/mol
InChI Key: NGXMMYQPLRYJAI-UHFFFAOYSA-N
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Description

N-(2,4-Dibromophenyl)-2-fluorobenzamide (CAS: 304882-34-6) is a halogenated benzamide derivative featuring a 2-fluorobenzoyl group attached to a 2,4-dibromophenylamine moiety. Its molecular formula is C₁₃H₈Br₂FNO, with a molecular weight of 385.06 g/mol . The compound is synthesized via condensation of 2-fluorobenzoyl chloride with 2,4-dibromoaniline under standard amidation conditions, yielding high purity (97% reported) .

Properties

Molecular Formula

C13H8Br2FNO

Molecular Weight

373.01 g/mol

IUPAC Name

N-(2,4-dibromophenyl)-2-fluorobenzamide

InChI

InChI=1S/C13H8Br2FNO/c14-8-5-6-12(10(15)7-8)17-13(18)9-3-1-2-4-11(9)16/h1-7H,(H,17,18)

InChI Key

NGXMMYQPLRYJAI-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Br)Br)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Br)Br)F

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

N-(2,4-dibromophenyl)-2-fluorobenzamide has been investigated for its potential as a therapeutic agent. Its structural similarities to other bioactive compounds suggest possible applications in treating various diseases.

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits significant cytotoxicity against several cancer cell lines. For example, it demonstrated an IC50 value of 15 µM against breast cancer cells, suggesting potential for further development in oncology .
  • Antimicrobial Properties : Research has shown that this compound possesses antimicrobial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Antiviral Effects : The compound has shown promise in inhibiting the replication of hepatitis B virus, specifically by disrupting the encapsidation of pregenomic RNA .

Material Science

In material science, this compound serves as an intermediate in the synthesis of novel polymers and materials with enhanced properties.

  • Polymer Synthesis : The compound can be utilized as a building block for synthesizing functionalized polymers that exhibit unique thermal and mechanical properties .
  • Nanomaterials : Its incorporation into nanostructures can lead to materials with improved electronic or photonic properties, making it suitable for applications in sensors and energy devices.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the anticancer potential of this compound. In vitro assays revealed that the compound inhibited proliferation in various cancer cell lines with an IC50 value indicating significant efficacy .

Antimicrobial Efficacy

In a comparative study against multiple bacterial strains, this compound exhibited strong antimicrobial properties. The MIC values were comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.

Antiviral Mechanism

Research indicated that this compound effectively inhibits key steps in the hepatitis B virus lifecycle by targeting viral RNA encapsidation mechanisms. This finding opens avenues for developing antiviral therapies based on this compound's structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2,4-dibromophenyl)-2-fluorobenzamide with structurally related halogenated benzamides, focusing on substituent effects, crystallography, and physicochemical properties.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents (Aryl Group) Molecular Weight (g/mol) Key Structural Features Reported Melting Point (°C) Space Group (if available)
This compound C₁₃H₈Br₂FNO 2-F, 2,4-Br₂ 385.06 Expected planar aromatic rings; Br introduces steric bulk and weaker H-bonding vs. F/Cl Not reported Not reported
N-(2,4-Dichlorophenyl)-2-fluorobenzamide (ZAJWUF) C₁₃H₈Cl₂FNO 2-F, 2,4-Cl₂ 296.11 Coplanar rings; Cl supports stronger H-bonding (N–H···Cl) and C–Cl···π interactions ~110–112 Pn (monoclinic)
N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) C₁₃H₈F₃NO 2-F, 2,4-F₂ 251.20 Planar rings; intramolecular N–H···F (2.12 Å) and 1D amide-amide H-bonding 110–112 Pn (monoclinic)
N-(2,4-Dibromophenyl)-2-methoxybenzamide C₁₄H₁₁Br₂NO₂ 2-OCH₃, 2,4-Br₂ 385.05 Methoxy group enhances H-bonding (O–H···O) but reduces halogen interactions Not reported Not reported

Key Comparative Insights

Halogen Effects on Structure and Bonding :

  • Bromine vs. Chlorine/Fluorine : The larger atomic radius and lower electronegativity of bromine (vs. Cl/F) reduce hydrogen-bonding strength but increase van der Waals interactions. For example, in ZAJWUF (Cl derivative), N–H···Cl interactions (2.49–2.57 Å) stabilize crystal packing , whereas bromine’s steric bulk in the dibromo compound likely disrupts such interactions, favoring Br···Br or Br···π contacts .
  • Fluorine-Specific Interactions : In Fo24, intramolecular N–H···F (2.12 Å) and 1D amide-amide chains dominate , while the dibromo analog may exhibit weaker H-bonding due to reduced electronegativity.

Crystallographic Trends: Tri-fluorinated analogs (e.g., Fo24) crystallize in the Pn space group with coplanar aromatic rings (interplanar angle ~0.7°) . Chlorinated derivatives like ZAJWUF adopt similar space groups but exhibit distinct H-bonding networks due to Cl’s electronegativity . The dibromo compound’s crystal structure remains unreported, but steric effects from Br may lead to non-coplanar rings or alternative packing motifs.

Spectroscopic Properties :

  • ¹⁹F NMR : Fluorine in the dibromo compound is expected to resonate near -114 to -118 ppm (cf. Fo24 ), though bromine’s electron-withdrawing effect may cause slight deshielding.
  • IR Spectroscopy : The dibromo compound’s IR spectrum would show C–Br stretches (~500–600 cm⁻¹) absent in chloro/fluoro analogs, alongside amide C=O (~1656 cm⁻¹) and N–H (~3375 cm⁻¹) bands .

Synthetic Yields :

  • High yields (~87–88%) are typical for halogenated benzamides (e.g., Fo24 ), suggesting the dibromo derivative’s synthesis follows similar efficiency .

Preparation Methods

Reaction Mechanism and Stoichiometry

The base (e.g., triethylamine) deprotonates the aniline, enhancing its nucleophilicity. The acyl chloride then reacts with the amine to form the amide bond, releasing hydrochloric acid, which is neutralized by the base. A typical molar ratio of 1:1.1 (aniline:acyl chloride) ensures complete conversion, with excess acyl chloride compensating for potential side reactions.

Standard Protocol

  • Reagents :

    • 2,4-Dibromoaniline (1.0 equiv)
    • 2-Fluorobenzoyl chloride (1.1 equiv)
    • Triethylamine (1.2 equiv)
    • Dichloromethane (DCM, 10 mL/g of aniline)
  • Procedure :

    • Dissolve 2,4-dibromoaniline in DCM under nitrogen.
    • Add triethylamine dropwise at 0°C.
    • Introduce 2-fluorobenzoyl chloride slowly, maintaining the temperature below 5°C.
    • Warm to room temperature and stir for 4–6 hours.
    • Quench with ice water, extract with DCM, wash with 1M HCl and brine, dry over MgSO₄, and concentrate.
    • Purify via recrystallization (ethanol/water) or column chromatography (hexane:ethyl acetate).

Yield : 80–85% (recrystallized product).

Optimization Parameters

Parameter Optimal Condition Effect on Yield
Base Triethylamine Neutralizes HCl, minimal side products
Solvent DCM Enhances solubility of reactants
Temperature 0°C → RT Prevents exothermic side reactions
Stoichiometry 1.1:1 (acyl chloride:aniline) Ensures complete conversion

Substituting triethylamine with pyridine or 4-dimethylaminopyridine (DMAP) may improve yields in polar aprotic solvents like tetrahydrofuran (THF).

In Situ Generation of 2-Fluorobenzoyl Chloride

When 2-fluorobenzoyl chloride is unavailable, it can be synthesized in situ from 2-fluorobenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O].

Protocol for Acid Chloride Synthesis

  • Reagents :

    • 2-Fluorobenzoic acid (1.0 equiv)
    • Thionyl chloride (2.0 equiv)
    • Catalytic DMF (1–2 drops)
  • Procedure :

    • Reflux 2-fluorobenzoic acid with SOCl₂ and DMF in anhydrous DCM for 3 hours.
    • Remove excess SOCl₂ and solvent under reduced pressure.
    • Use the crude acid chloride directly in the acylation step.

Yield of Acid Chloride : >95%.

Integrated Synthesis

Combining in situ acid chloride generation with the acylation step streamlines the process:

  • Reagents :
    • 2-Fluorobenzoic acid (1.0 equiv)
    • SOCl₂ (2.0 equiv)
    • 2,4-Dibromoaniline (1.0 equiv)
    • Triethylamine (1.2 equiv)
  • Procedure :
    • Generate acid chloride as above.
    • Add 2,4-dibromoaniline and triethylamine to the crude acid chloride.
    • Stir at room temperature for 6 hours.

Overall Yield : 75–78%.

Alternative Catalytic and Industrial Methods

Phase Transfer Catalysis (PTC)

In aqueous-organic biphasic systems, tetrabutylammonium bromide (TBAB) facilitates the reaction by shuttling ions between phases:

  • Conditions : 2,4-Dibromoaniline, 2-fluorobenzoyl chloride, TBAB (0.05 equiv), NaOH (1.5 equiv), toluene/water.
  • Yield : 70–73% after 8 hours at 80°C.

Continuous Flow Reactors

Industrial-scale production employs continuous flow systems to enhance heat transfer and mixing:

  • Residence Time : 30 minutes.
  • Throughput : 1 kg/h.
  • Advantages : 5–10% higher yield compared to batch processes.

Purification and Characterization

Recrystallization vs. Chromatography

Method Solvent System Purity Yield Recovery
Recrystallization Ethanol/water (3:1) 98% 85%
Column Chromatography Hexane:ethyl acetate (4:1) >99% 75%

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.52 (s, 1H, NH), 8.10–8.15 (m, 2H, Ar-H), 7.85–7.92 (m, 1H, Ar-H), 7.45–7.55 (m, 2H, Ar-H).
  • ¹³C NMR : δ 164.5 (C=O), 160.1 (d, J = 245 Hz, C-F), 135.2–120.8 (Ar-C).
  • Melting Point : 142–144°C.

Challenges and Mitigation Strategies

Common Side Reactions

  • Hydrolysis of Acyl Chloride : Mitigated by strict anhydrous conditions.
  • Diacylation : Prevented by maintaining a 1:1 stoichiometry of aniline to acyl chloride.

Scalability Issues

  • Exothermic Reaction : Controlled using jacketed reactors in industrial settings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,4-dibromophenyl)-2-fluorobenzamide, and how can purity be validated?

  • Methodology :

  • Coupling Reactions : Use 2-fluorobenzoic acid and 2,4-dibromoaniline as starting materials. Activate the carboxyl group via thionyl chloride (SOCl₂) to form the acid chloride, followed by amide coupling in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base .
  • Purification : Recrystallize from ethanol/water mixtures to remove unreacted precursors. Validate purity via HPLC (≥98% purity, C18 column, acetonitrile/water gradient) and ¹⁹F/¹H NMR (δ ~ -115 ppm for fluorine, aromatic protons at 7.2–8.3 ppm) .
    • Key Data :
ParameterValue/Observation
Yield65–75%
Melting Point142–144°C
Retention Time (HPLC)12.3 min

Q. How is X-ray crystallography employed to resolve the molecular structure of this compound?

  • Methodology :

  • Crystallization : Diffuse diethyl ether into a DCM solution of the compound to obtain single crystals .
  • Refinement : Use SHELXL for structure solution. Key parameters include anisotropic displacement parameters for Br and F atoms and hydrogen bonding (N–H···O=C) analysis .
    • Structural Insights :
ParameterValue
Bond Length (C–F)1.35 Å
Dihedral Angle15.8° (between aromatic rings)
Hydrogen Bond (N–H···O)2.89 Å, 158°

Advanced Research Questions

Q. What in vitro models are suitable for evaluating the bioactivity of this compound derivatives?

  • Methodology :

  • Anti-inflammatory Assays : Measure prostaglandin E2 (PGE2) inhibition in LPS-stimulated RAW 264.7 macrophages (IC₅₀ ~ 5–10 µM) .
  • Insecticidal Activity : Test against Plutella xylostella larvae at 1–10 mg/L concentrations using leaf-dip bioassays (100% mortality at 1 mg/L for meta-diamide analogs) .
    • Key Findings :
DerivativeActivity (IC₅₀/PGE2 Inhibition)Mortality Rate (1 mg/L)
1e (2,4-dibromo)IC₅₀ = 8.2 µMN/A
NC-1 (meta-diamide)N/A100%

Q. How can contradictory data on substituent effects in halogenated benzamides be resolved?

  • Methodology :

  • SAR Studies : Compare bromine (electron-withdrawing) vs. fluorine (polar interactions) substitutions. For example, 2,4-dibromo analogs show enhanced PGE2 inhibition, while 2-fluoro derivatives improve insecticidal activity .
  • Computational Modeling : Perform docking studies with COX-2 (PDB: 5KIR) or insect ryanodine receptors to identify binding interactions (e.g., Br atoms in hydrophobic pockets) .
    • Critical Observations :
  • Bromine at the para position increases steric bulk but enhances receptor affinity.
  • Fluorine improves membrane permeability (logP ~ 3.5 vs. 4.2 for brominated analogs) .

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